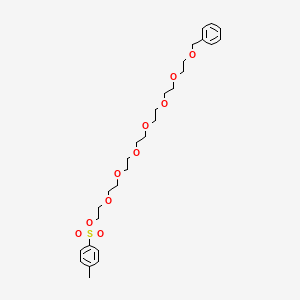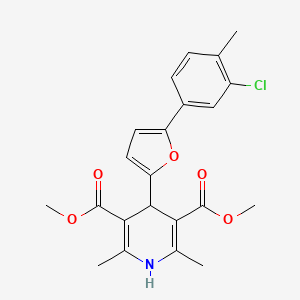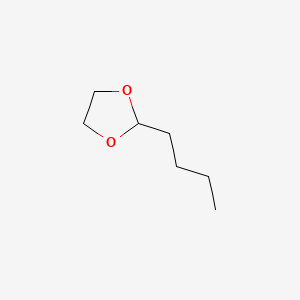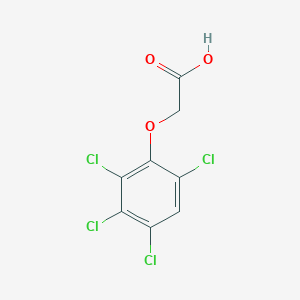
Benzyl-PEG7-Ots
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG7-Ots is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG class and is utilized for its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This enables the selective degradation of target proteins via the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG7-Ots typically involves the reaction of benzyl alcohol with PEG7 and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the tosylate ester. The reaction conditions generally include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industry standards for purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG7-Ots undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents like DCM or THF, at room temperature to slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile, products can include benzyl-PEG7-amines, benzyl-PEG7-thiols, etc.
Oxidation Products: Benzaldehyde or benzoic acid derivatives
Applications De Recherche Scientifique
Benzyl-PEG7-Ots has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation pathways.
Biology: Helps in the targeted degradation of proteins, aiding in the study of protein function and cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
Benzyl-PEG7-Ots functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects an E3 ubiquitin ligase ligand to a ligand for the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG8-Ots: Another PEG-based linker with a similar structure but an additional ethylene glycol unit.
Benzyl-PEG6-Ots: Similar but with one less ethylene glycol unit.
Uniqueness
Benzyl-PEG7-Ots is unique due to its specific length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance of hydrophilicity and hydrophobicity allows for efficient cellular uptake and target engagement .
Propriétés
Formule moléculaire |
C28H42O10S |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H42O10S/c1-26-7-9-28(10-8-26)39(29,30)38-24-23-36-20-19-34-16-15-32-12-11-31-13-14-33-17-18-35-21-22-37-25-27-5-3-2-4-6-27/h2-10H,11-25H2,1H3 |
Clé InChI |
ACHKPXYSFNUERM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)


![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)

![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)





